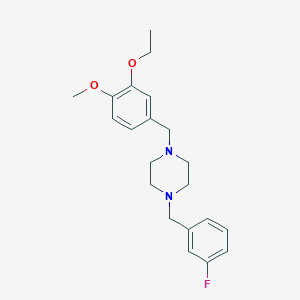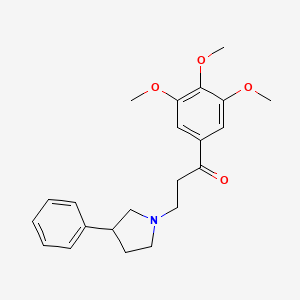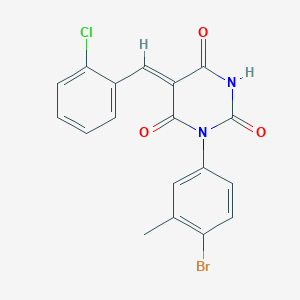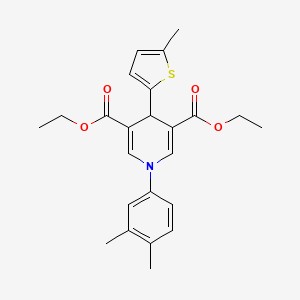![molecular formula C20H19ClN2O3 B15034537 Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B15034537.png)
Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, inhibiting their function and leading to cell death or inhibition of cell growth. It may also interfere with enzymatic activities, disrupting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Similar in structure but contains a pyran ring instead of a quinoline ring.
Ethyl 4-(3-chlorophenyl)-6-ethoxyquinoline-3-carboxylate: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate is unique due to the presence of both the ethoxy and amino groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C20H19ClN2O3 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC名 |
ethyl 4-(3-chloroanilino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-25-15-8-9-18-16(11-15)19(17(12-22-18)20(24)26-4-2)23-14-7-5-6-13(21)10-14/h5-12H,3-4H2,1-2H3,(H,22,23) |
InChIキー |
ASHQJDVZARVFEH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-propanoyl-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15034461.png)
![methyl (4Z)-4-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15034469.png)

![2-[3-[(4-methylphenyl)methyl]-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B15034491.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B15034499.png)
![2-Methoxy-5-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B15034502.png)
![Cyclopentylidene-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acetonitrile](/img/structure/B15034509.png)
![Ethyl 2-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B15034515.png)
![(2E)-5-(2-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15034521.png)



![Ethyl N-{5-[3-(dimethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}carbamate](/img/structure/B15034548.png)
![(5Z)-3-(4-chlorobenzyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15034556.png)
